1-(4-chlorophenyl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione
Description
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O3S2/c21-12-3-7-14(8-4-12)23-17(25)10-15(18(23)26)24-19(27)16(29-20(24)28)9-11-1-5-13(22)6-2-11/h1-9,15H,10H2/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFAFAIAQZWRA-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s structural and functional uniqueness can be contextualized by comparing it to analogs within the 5-arylidene-thiazolidinone and pyrrolidine-2,5-dione families. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
The octyl chain in the pyrazole-containing analog improves membrane permeability, a feature absent in the target compound, which relies on aryl groups for solubility.
Stereochemical Considerations: The (5Z)-configuration of the arylidene group is critical for maintaining planarity and π-π stacking interactions with biological targets, a feature shared with other Z-configured thiazolidinones .
Synthetic Accessibility: The target compound’s synthesis route (cyclocondensation followed by Z-selective arylidene introduction) is more streamlined than multi-step protocols required for hydrazono-linked analogs .
Physicochemical Properties :
- LogP Calculations : The target compound (estimated LogP = 3.2) is less lipophilic than the octyl-chain analog (LogP ≈ 5.8) , suggesting differences in pharmacokinetic profiles.
- NMR Shifts : Comparative NMR data (e.g., chemical shifts at positions 39–44 and 29–36 in related compounds) indicate that substituent changes alter electronic environments without disrupting the core scaffold .
Table 2: Physicochemical and Spectroscopic Data
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Optimization: Begin with condensation of 4-chlorobenzaldehyde and thiosemicarbazide derivatives under reflux conditions in ethanol or DMF. Use catalysts like piperidine (0.5–1.0 eq) to accelerate imine formation .
- Temperature Control: Maintain 80–90°C during cyclization to form the thiazolidinone ring, avoiding side reactions like oxidation of the sulfanylidene group .
- Purification: Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, methanol/water mobile phase) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) .
Basic: What analytical techniques are critical for confirming the compound’s structure and stereochemistry?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify the Z-configuration of the methylidene group (δ 7.8–8.2 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
- Mass Spectrometry: High-resolution ESI-MS (expected [M+H] ~550–560 m/z) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography: For absolute stereochemical assignment, grow single crystals in DMSO/ethanol (1:3) and refine using SHELXL (R-factor < 0.05) .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Anticancer Screening: Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at 1–50 µM concentrations, with cisplatin as a positive control .
- Anti-inflammatory Testing: Measure COX-2 inhibition via ELISA (IC determination) and NF-κB pathway modulation in RAW 264.7 macrophages .
- Antimicrobial Profiling: Perform agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zones of inhibition to ampicillin .
Advanced: How can contradictions between X-ray crystallography and NMR data be resolved?
Methodological Answer:
- Dynamic Effects: NMR may indicate conformational flexibility (e.g., rotamers in the pyrrolidine-2,5-dione ring), while X-ray shows a single conformation. Use variable-temperature NMR (25–60°C) to detect exchange broadening .
- Electron Density Analysis: Re-examine crystallographic data in SHELXL; apply Multiwfn to map electrostatic potential surfaces and identify charge-density mismatches .
- Molecular Dynamics (MD): Simulate the compound in explicit solvent (e.g., water/DMSO) using GROMACS to assess equilibrium conformations .
Advanced: What computational strategies predict binding modes to biological targets?
Methodological Answer:
- Docking Workflow: Prepare the compound’s 3D structure in AutoDockTools (Gasteiger charges, rotatable bonds defined). Dock into target proteins (e.g., EGFR kinase) using Lamarckian genetic algorithms (50 runs, 2.5 million evaluations) .
- Scoring Function Validation: Cross-validate docking poses with MM/GBSA free-energy calculations (ΔG < -8 kcal/mol indicates strong binding) .
- QM/MM Refinement: Optimize top poses with Gaussian16 (B3LYP/6-31G*) to account for electronic effects in the binding pocket .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Substituent Variation: Synthesize analogs with substituents at the 4-chlorophenyl (e.g., -Br, -CF) or 4-fluorophenyl (e.g., -OCH) positions. Compare IC values in dose-response assays .
- Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical features (e.g., hydrogen-bond acceptors at the thiazolidinone ring) .
- Free-Wilson Analysis: Statistically correlate substituent contributions to bioactivity using partial least squares (PLS) regression .
Advanced: What strategies address poor solubility in aqueous buffers for in vivo studies?
Methodological Answer:
- Prodrug Design: Introduce phosphate or PEG groups at the pyrrolidine nitrogen to enhance hydrophilicity. Validate stability in plasma via LC-MS .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (70–100 nm diameter) using emulsion-solvent evaporation. Measure drug release kinetics in PBS (pH 7.4) .
- Co-solvent Systems: Prepare stock solutions in DMSO (<1% v/v) and dilute in cyclodextrin-containing buffers (e.g., HP-β-CD) to prevent precipitation .
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